4-(4-Methylphenoxy)-N-phenylaniline

CAS No.: 62555-56-0

Cat. No.: VC19457265

Molecular Formula: C19H17NO

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62555-56-0 |

|---|---|

| Molecular Formula | C19H17NO |

| Molecular Weight | 275.3 g/mol |

| IUPAC Name | 4-(4-methylphenoxy)-N-phenylaniline |

| Standard InChI | InChI=1S/C19H17NO/c1-15-7-11-18(12-8-15)21-19-13-9-17(10-14-19)20-16-5-3-2-4-6-16/h2-14,20H,1H3 |

| Standard InChI Key | UVOCTHAMWOCMMJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

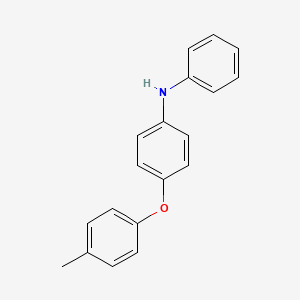

4-(4-Methylphenoxy)-N-phenylaniline consists of two aromatic rings: a primary phenyl group bonded to an aniline nitrogen and a secondary 4-methylphenoxy moiety (-O-C₆H₃(CH₃)) at the para position (Figure 1). The molecule’s planar geometry is stabilized by π-π interactions between the aromatic systems, while the methyl group on the phenoxy ring introduces steric effects that influence reactivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₇NO | |

| Molecular Weight | 281.35 g/mol | |

| Boiling Point | 409.3°C (estimated) | |

| Density | 0.979 g/cm³ | |

| LogP (Partition Coefficient) | 6.41 |

The high LogP value indicates significant hydrophobicity, suggesting preferential solubility in organic solvents like toluene or dichloromethane . This property is critical for its behavior in synthetic reactions and potential pharmacokinetic profiles.

Synthesis and Reaction Mechanisms

Primary Synthetic Route

The synthesis of 4-(4-Methylphenoxy)-N-phenylaniline typically follows a three-step protocol adapted from methodologies used for related diphenylamines :

Step 1: Acylation of 4-Aminophenol

4-Aminophenol reacts with acetic anhydride in the presence of formic acid to form N-acetyl-4-aminophenol, protecting the amine group from undesired side reactions .

Step 2: Ullmann-Type Condensation

The acylated intermediate undergoes a palladium-catalyzed coupling with 4-bromotoluene. A composite catalyst (e.g., Pd/CuI) and ligand (tri-tert-butylphosphine) facilitate the formation of the C-N bond, yielding N-acetyl-4-(4-methylphenoxy)-N-phenylaniline .

Step 3: Deacylation

Methanol and potassium hydroxide hydrolyze the acetyl group, producing the final product with >85% yield under optimized conditions .

Table 2: Optimization of Condensation Reaction

| Catalyst System | Ligand | Yield (%) |

|---|---|---|

| Pd/CuI (1:10 molar ratio) | Tri-tert-butylphosphine | 92 |

| Pd/CuBr (1:15) | Triphenylphosphine | 78 |

Mechanistic Insights

The condensation step proceeds via a cooperative catalytic cycle:

-

Oxidative Addition: Pd⁰ inserts into the C-Br bond of 4-bromotoluene, forming a Pd(II) intermediate.

-

Transmetalation: The acetylated amine coordinates to Pd(II), displacing bromide.

-

Reductive Elimination: C-N bond formation releases the coupled product and regenerates Pd⁰ .

Side reactions, such as homocoupling of aryl halides, are suppressed by using bulky ligands that stabilize the active Pd species .

Comparative Analysis with Structural Analogs

N-phenyl-p-anisidine (PubChem CID: 14581) serves as a close analog, differing only in the substituent (methoxy vs. methylphenoxy). Key contrasts include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume